molecular formula C11H10F2N2O3 B6329254 1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one CAS No. 565459-90-7

1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one

Cat. No.: B6329254
CAS No.: 565459-90-7
M. Wt: 256.21 g/mol
InChI Key: LKKUBECGUXCFGH-UHFFFAOYSA-N
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Description

1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one is a chemical compound with the molecular formula C11H10F2N2O3 and a molecular weight of 256.21 g/mol . This compound is characterized by the presence of a piperidin-4-one ring substituted with a 2,6-difluoro-4-nitrophenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one involves several steps. One common method includes the reaction of 2,6-difluoro-4-nitrobenzene with piperidin-4-one under specific conditions . The reaction typically requires a solvent such as acetonitrile and may involve the use of catalysts to enhance the reaction rate and yield. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield .

Chemical Reactions Analysis

1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Properties

IUPAC Name

1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O3/c12-9-5-7(15(17)18)6-10(13)11(9)14-3-1-8(16)2-4-14/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKUBECGUXCFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=C(C=C(C=C2F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of anhydrous potassium carbonate (11.80 g, 85.90 mmol) in DMF (30 ml) was added a solution of 4-piperidinone (7.20 g, 47.2 mmol) in DMF (5 ml) followed by the addition of 3,4,5-trifluoronitrobenzene (7.00 g, 42.8 mmol) and stirred at room temperature for 3 h. The reaction mixture was poured onto ice water and the resulting solid was filtered off. Drying the solid under vacuum yielded the title compound as yellow powder (4.50 g, 45%).
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Yield
45%

Synthesis routes and methods II

Procedure details

The crude 8-(2,6-difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane from the preceding procedure was dissolved in 4:1 acetone:water (100 mL). Concentrated HCl (5 mL) was added, and the resulting mixture was stirred at 50° C. for 8 hours and then cooled to room temperature. The mixture was concentrated in vacuo to approximately 20 mL, which was carefully added to concentrated aq. NaHCO3 (100 mL) and extracted with EtOAc (2×100 mL). The combined organic extracts were dried over Na2SO4, filtered and concentrated in vacuo. The crude product was triturated with Et2O and hexanes to give a bright-yellow solid that was collected and dried to provide the title compound (7.13 g, 81%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
81%

Synthesis routes and methods III

Procedure details

To a mixture of 3,4,5-trifluoronitrobenzene (3.894 g, 0.022 mol) and 4-piperidone hydrochloride monohydrate (3.072 g, 0.020 mol) in chloroform (24 ml), was added triethylamine (8.3 ml, 0.06 mol) under stirring. The resulting mixture was heated and stirred at 70° C. for 7 h. After completion of the reaction (TLC), the solvent was evaporated under reduced pressure and the residue diluted with water (10 ml). The separated solid was filtered, washed with water (8 ml) followed by hexane (5 ml) to obtain yellow crystalline solid as a product, 4.8 g, 94% yield M.P.: 130-132° C.; MS: M+1=257 (MH+ 100%) for M.F.: C11H10F2N2O3
Quantity
3.894 g
Type
reactant
Reaction Step One
Quantity
3.072 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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